3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone
Description
This compound is a highly complex macrocyclic polyamine derivative featuring an octazabicyclo[25.3.0]triacontane core. Its structure includes multiple substituents: benzyl groups at positions 3 and 6, branched alkyl chains (butan-2-yl, propan-2-yl, and 2-methylpropyl), and a hydroxyl-bearing 2-hydroxypropan-2-yl group at position 13.
Properties
IUPAC Name |
3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H92N8O11/c1-17-38(9)46-57(75)65(14)47(36(5)6)52(70)61-42(32-35(3)4)55(73)67(16)50(60(11,12)78)59(77)79-49(39(10)18-2)58(76)66(15)48(37(7)8)53(71)62-43(33-40-26-21-19-22-27-40)54(72)64(13)45(34-41-28-23-20-24-29-41)56(74)68-31-25-30-44(68)51(69)63-46/h19-24,26-29,35-39,42-50,78H,17-18,25,30-34H2,1-16H3,(H,61,70)(H,62,71)(H,63,69) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLMLFADXHJLPSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N2CCCC2C(=O)N1)CC3=CC=CC=C3)C)CC4=CC=CC=C4)C(C)C)C)C(C)CC)C(C)(C)O)C)CC(C)C)C(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H92N8O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1101.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of Aureobasidin A was first achieved using PyBroP as a coupling reagent . The synthetic cyclized product was found to be identical to the natural antibiotic in all respects . The synthesis involves the formation of a cyclic depsipeptide structure, which is a complex process due to the presence of N-methylamino acids .
Industrial Production Methods
Aureobasidin A is produced industrially through fermentation using the fungus Aureobasidium pullulans . The optimal fermentation conditions include an inoculum size of 6.8% (v/v), a rotation speed of 216 rpm, a culture temperature of 26°C, a liquid volume of 125 mL, and an initial pH of 7 . These conditions result in a high yield of the antimicrobial lipopeptides .
Chemical Reactions Analysis
Types of Reactions
Aureobasidin A undergoes various chemical reactions, including:
Oxidation: This reaction can alter the structure of the cyclic depsipeptide, affecting its biological activity.
Reduction: Reduction reactions can modify the functional groups within the molecule, potentially impacting its antifungal properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule, which may enhance or reduce its efficacy.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various reagents, including halogens and alkylating agents, can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxidized derivatives with altered biological activity, while substitution reactions can result in new analogs with potentially improved properties.
Scientific Research Applications
Antifungal Activity
One of the primary applications of this compound is its antifungal properties . It has been identified as a potent inhibitor against various fungal strains. Research indicates that it acts on the cell membrane integrity of fungi such as Candida and Aspergillus species. The mechanism involves disruption of ergosterol biosynthesis which is critical for fungal cell membrane stability .
Case Study: Aureobasidin A
A closely related compound known as Aureobasidin A exhibits similar antifungal properties. It has been shown to effectively inhibit the growth of Cryptococcus neoformans, a significant pathogen in immunocompromised individuals. Studies demonstrated that Aureobasidin A disrupts the synthesis of sphingolipids in fungal cells . This highlights the potential of 3,6-dibenzyl derivatives in developing new antifungal therapies.
Pharmaceutical Applications
The structural complexity of 3,6-dibenzyl derivatives allows for modifications that can enhance their pharmaceutical profiles. These compounds can be tailored to improve bioavailability , selectivity , and potency against specific targets in various diseases.
Research Findings
Recent studies have focused on synthesizing derivatives with improved pharmacokinetic properties. For instance:
- Derivatives have been synthesized that show enhanced activity against multidrug-resistant bacterial strains.
- The compound's ability to penetrate biological membranes suggests potential as a lead compound in drug design for treating infections where conventional antibiotics fail .
Agricultural Uses
Beyond human health applications, these compounds also show promise in agriculture as fungicides. Their effectiveness against plant pathogens can help in developing environmentally friendly alternatives to synthetic pesticides.
Efficacy Studies
Field trials have indicated that formulations containing 3,6-dibenzyl compounds significantly reduce fungal infections in crops like wheat and corn without harming beneficial microorganisms in the soil . This aligns with the increasing demand for sustainable agricultural practices.
Mechanism of Action
Aureobasidin A exerts its effects by inhibiting inositol phosphorylceramide synthase, an enzyme involved in the synthesis of sphingolipids . This inhibition disrupts the production of essential components of the fungal cell membrane, leading to cell death . The molecular target of Aureobasidin A is the AUR1 gene product, which is crucial for sphingolipid biosynthesis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, this compound is compared with structurally related macrocycles and bicyclic amines (Table 1).
Table 1: Structural and Functional Comparison
Key Observations
Core Structure and Conformational Flexibility: The target compound’s octazabicyclo[25.3.0]triacontane core is significantly larger than the triazacyclooctadecane (18-membered) or azabicyclo[2.2.2]octane (8-membered) frameworks . This larger structure may enable multi-point interactions with biological targets but could reduce metabolic stability. The 13-oxa substitution introduces polarity, contrasting with fully nitrogenous macrocycles like triazacyclooctadecane derivatives, which are more lipophilic .
This could improve membrane permeability but increase off-target binding risks. The 2-hydroxypropan-2-yl group at position 15 may act as a hydrogen-bond donor, similar to hydroxyl groups in benzo[h]chromene derivatives that enhance bioactivity .
Research Implications and Gaps
Synthetic Challenges :
- The compound’s complexity necessitates advanced synthetic strategies, such as those employed for azabicyclo[2.2.2]octane derivatives . Modular assembly of substituents may require iterative coupling and deprotection steps.
Bioactivity Prediction: Clustering algorithms (e.g., Jarvis-Patrick or Butina methods) could identify structurally similar compounds with known targets, aiding bioactivity hypotheses . For example, benzo[h]chromene derivatives’ antimycobacterial activity suggests the target compound might interact with redox pathways or lipid membranes.
Unresolved Questions :
- The impact of the 25.3.0 bicyclic system on ring strain and conformational dynamics remains unstudied.
- Comparative solubility and stability data against smaller macrocycles (e.g., triazacyclooctadecane) are needed to assess pharmacokinetic viability .
Biological Activity
The compound 3,6-dibenzyl-12,24-di(butan-2-yl)-15-(2-hydroxypropan-2-yl)-4,10,16,22-tetramethyl-18-(2-methylpropyl)-9,21-di(propan-2-yl)-13-oxa-1,4,7,10,16,19,22,25-octazabicyclo[25.3.0]triacontane-2,5,8,11,14,17,20,23,26-nonone is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity based on available research findings.
The compound is characterized by a high molecular weight of approximately 1117.42 g/mol and a complex structure that includes multiple functional groups contributing to its biological properties. The molecular formula is with notable physical properties such as a density of 1.21 g/cm³ and a boiling point of 1257.7°C at 760 mmHg .
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities including antifungal properties and potential cytotoxic effects against various cancer cell lines.
Antifungal Activity
The compound belongs to a class of cyclic depsipeptide antibiotics known for their antifungal properties. It has been reported to inhibit the enzyme phosphorylceramide synthase in fungi . Studies show that it is particularly effective against pathogenic yeasts such as Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.1 to 0.5 μg/mL .
Cytotoxicity
In addition to antifungal activity, this compound has shown cytotoxic effects against human cancer cell lines. For instance:
- HL-60 Cell Line : A study evaluated the compound's toxicity towards the human promyelocytic leukemia cell line HL-60 using the MTT assay. The IC50 values indicated a broad range of cytotoxicity (86–755 μM), with specific derivatives demonstrating enhanced activity .
The mechanism by which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : Certain derivatives have been shown to promote apoptosis in cancer cells by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF-1 .
- Cell Cycle Arrest : The compound also influences cell cycle progression in cancer cells leading to arrest at specific phases which contributes to its cytotoxic profile.
Case Studies
Several case studies have reported on the biological activity of similar compounds within the same class:
Q & A
Q. What cross-disciplinary approaches validate the compound’s environmental or toxicological impact?
- Answer : Combine life-cycle assessment (LCA) with ecotoxicity assays (e.g., Daphnia magna tests). Use computational toxicology (e.g., QSAR models) to predict biodegradation pathways. Collaborate with atmospheric chemists () to study photodegradation byproducts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
